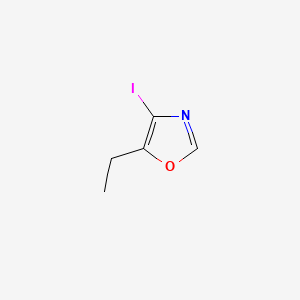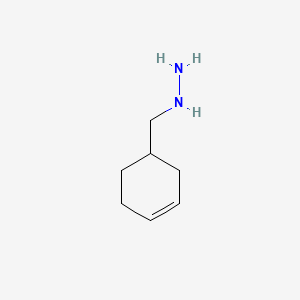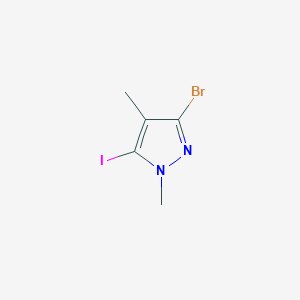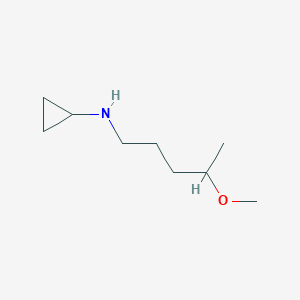
5-Ethyl-4-iodo-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4-iodo-1,3-oxazole is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-iodo-1,3-oxazole typically involves the iodination of 5-ethyl-1,3-oxazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve selective iodination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability, safety, and efficiency. These methods often employ automated systems to precisely control reaction parameters, ensuring high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the iodine substituent can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products:
Oxidation: Formation of oxazole derivatives with oxidized substituents.
Reduction: Formation of 5-ethyl-1,3-oxazole.
Substitution: Formation of various substituted oxazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Ethyl-4-iodo-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-4-iodo-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target. For example, in antimicrobial applications, it may inhibit essential bacterial enzymes, while in anticancer research, it may interfere with cell division processes .
Comparación Con Compuestos Similares
- 5-Methyl-4-iodo-1,3-oxazole
- 5-Ethyl-4-bromo-1,3-oxazole
- 5-Ethyl-4-chloro-1,3-oxazole
Comparison: 5-Ethyl-4-iodo-1,3-oxazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine substituent can participate in specific reactions, such as halogen exchange and cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H6INO |
|---|---|
Peso molecular |
223.01 g/mol |
Nombre IUPAC |
5-ethyl-4-iodo-1,3-oxazole |
InChI |
InChI=1S/C5H6INO/c1-2-4-5(6)7-3-8-4/h3H,2H2,1H3 |
Clave InChI |
PQEQTQHGSBUAIE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=CO1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)


![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)


![3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride](/img/structure/B13579668.png)




![(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide](/img/structure/B13579695.png)

